![molecular formula C22H18F3N5O2 B2967689 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 942009-19-0](/img/structure/B2967689.png)
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a tolyl group, and a trifluoromethylphenyl group. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The trifluoromethylphenyl group is a phenyl group with a trifluoromethyl substituent.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Compounds with similar structures tend to be nonpolar and hydrophobic .Scientific Research Applications
Heterocyclic Compound Synthesis
- Novel pyrazolo[3,4-d]pyrimidines and triazolopyrimidines with expected chemical and pharmacological activities were synthesized using pyrazole-o-aminonitriles as precursors, showcasing the potential versatility of compounds within this chemical class in creating pharmacologically active molecules (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives were synthesized and used to form Co(II) and Cu(II) coordination complexes, which were evaluated for their antioxidant activity, demonstrating the potential of such compounds in developing antioxidants (K. Chkirate et al., 2019).
Pharmacological Evaluation
- A study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumour inhibition, and anti-inflammatory actions, highlighting the pharmacological potential of these compounds in various therapeutic areas (M. Faheem, 2018).
Antimicrobial and Molecular Docking Studies
- Pyrazole-imidazole-triazole hybrids demonstrated significant antimicrobial activity and were further analyzed through molecular docking studies, suggesting their potential use in antimicrobial therapies (Suman Punia et al., 2021).
Novel Derivatives for PDE5 Inhibition
- Pyrazolopyrimidopyridazinones were synthesized as potent and selective inhibitors of phosphodiesterase 5 (PDE5), indicating their potential application in the treatment of erectile dysfunction (Maria Paola Giovannoni et al., 2006).
properties
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-5-3-4-6-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-9-7-15(8-10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWAPYQIKFUBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.